molecular formula C33H29NO2 B13930526 2,6-Bis(phenylbenzylhydroxymethyl)-pyridine CAS No. 58451-83-5

2,6-Bis(phenylbenzylhydroxymethyl)-pyridine

Cat. No.: B13930526
CAS No.: 58451-83-5
M. Wt: 471.6 g/mol
InChI Key: NEQZNVCTZFSAIO-UHFFFAOYSA-N
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Description

2,6-Bis(phenylbenzylhydroxymethyl)-pyridine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted at the 2 and 6 positions with phenylbenzylhydroxymethyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(phenylbenzylhydroxymethyl)-pyridine typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of phenylbenzylhydroxymethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(phenylbenzylhydroxymethyl)-pyridine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

2,6-Bis(phenylbenzylhydroxymethyl)-pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Bis(phenylbenzylhydroxymethyl)-pyridine involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenyl groups can also interact with hydrophobic regions of proteins or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds share a similar structural motif but differ in their functional groups and specific applications.

    2,6-Bis(4-hydroxybenzylidene)cyclohexanone: This compound has similar aromatic substitution patterns but differs in the core structure and functional groups.

Uniqueness

2,6-Bis(phenylbenzylhydroxymethyl)-pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

58451-83-5

Molecular Formula

C33H29NO2

Molecular Weight

471.6 g/mol

IUPAC Name

1-[6-(1-hydroxy-1,2-diphenylethyl)pyridin-2-yl]-1,2-diphenylethanol

InChI

InChI=1S/C33H29NO2/c35-32(28-18-9-3-10-19-28,24-26-14-5-1-6-15-26)30-22-13-23-31(34-30)33(36,29-20-11-4-12-21-29)25-27-16-7-2-8-17-27/h1-23,35-36H,24-25H2

InChI Key

NEQZNVCTZFSAIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C3=NC(=CC=C3)C(CC4=CC=CC=C4)(C5=CC=CC=C5)O)O

Origin of Product

United States

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